N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, an isoxazole ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the furan and isoxazole precursors. One common approach is the reaction of 2-furan-2-yl ethylamine with 5-methylisoxazole-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide has been studied for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan and isoxazole rings can form hydrogen bonds and other non-covalent interactions with biological macromolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Furan derivatives: Compounds containing furan rings, such as 2,2'-methylenebisfuran.
Isoxazole derivatives: Compounds with isoxazole rings, such as 5-methylisoxazole-3-carboxylic acid.
Amide derivatives: Compounds with amide groups, such as N-ethyl-N-(2-furyl)amide.
Uniqueness: N-(2,2-di(furan-2-yl)ethyl)-5-methylisoxazole-3-carboxamide stands out due to its combination of furan, isoxazole, and amide functionalities, which provides a unique set of chemical and biological properties
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-8-12(17-21-10)15(18)16-9-11(13-4-2-6-19-13)14-5-3-7-20-14/h2-8,11H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGPQYVXEWTANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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